molecular formula C8H7F3 B12281504 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane

1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane

Cat. No.: B12281504
M. Wt: 160.14 g/mol
InChI Key: IANCWMHZPDCENN-UHFFFAOYSA-N
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Description

1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane ( 1955540-63-2) is a high-value, multifunctional building block designed for advanced medicinal chemistry and drug discovery research. This compound features the bicyclo[1.1.1]pentane (BCP) scaffold, which is widely recognized as a superior bioisostere for para -substituted benzene rings . The integration of the BCP core helps to "escape flatland" by imparting a three-dimensional, saturated structure to drug candidates, which often leads to improved solubility, enhanced metabolic stability, and reduced nonspecific binding compared to traditional aromatic rings . This can significantly improve the pharmacokinetic and pharmacodynamic properties of lead compounds. The molecule is strategically functionalized with both an ethynyl group and a trifluoromethyl group on the BCP core. The ethynyl group provides a versatile handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Sonogashira reaction, or via click chemistry, allowing researchers to efficiently generate diverse compound libraries . The trifluoromethyl group is a privileged motif in agrochemicals and pharmaceuticals, known to influence a molecule's lipophilicity, metabolic stability, and overall bioavailability . The combination of these features makes this reagent particularly valuable for constructing novel molecular entities in the pursuit of new therapeutic agents. The compound has a molecular formula of C 8 H 7 F 3 and a molecular weight of 160.14 g/mol . Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. The compound has been assigned the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F3

Molecular Weight

160.14 g/mol

IUPAC Name

1-ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane

InChI

InChI=1S/C8H7F3/c1-2-6-3-7(4-6,5-6)8(9,10)11/h1H,3-5H2

InChI Key

IANCWMHZPDCENN-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC(C1)(C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Photochemical Cycloaddition in Flow Systems

The flow reactor described by Mykhailiuk et al. utilized a 160 mL illuminated chamber with a 670 W LED array, enabling continuous production of 1,3-diketone-BCP (6) at a rate of 30 mL/min. This approach minimizes side reactions associated with batch photochemistry, such as over-irradiation or thermal degradation. Key parameters include:

Parameter Value Source
Reactor volume 160 mL (illuminated)
Wavelength 365 nm
Residence time 6 hours
Yield 94%

Introduction of the Trifluoromethyl Group

Trifluoromethylation at position 3 is achieved through haloform reactions or direct radical substitution. The ACS protocol converts diketone-BCP (6) to 1,3-dicarboxylic acid-BCP using NaOX (X = Cl, Br) in batch conditions, followed by decarboxylation and trifluoromethylation. Alternatively, Patent WO2017157932A1 describes radical trifluoromethylation using CF₃I under UV irradiation, enabling direct C–CF₃ bond formation.

Haloform Reaction Optimization

Mykhailiuk’s team reported a 83% yield for 3-fluorobicyclo[1.1.1]pentan-1-amine (10) using (PhO)₂P(O)N₃ and Et₃N in tBuOH at 85°C. This method’s scalability is limited by the stoichiometric use of halogenating agents, prompting exploration of catalytic alternatives.

Ethynyl Group Installation at Position 1

Ethynylation strategies focus on Sonogashira coupling or nucleophilic substitution of BCP-halides. Patent WO2017157932A1 discloses a photochemical method to generate BCP-chlorides (e.g., 1-Cl-BCP), which undergo Pd-catalyzed cross-coupling with terminal alkynes. Key challenges include minimizing protodehalogenation and ensuring regioselectivity.

Palladium-Catalyzed Coupling

A representative procedure from the patent employs:

  • Substrate : 1-chloro-3-(trifluoromethyl)BCP
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Et₃N
  • Solvent : THF, 60°C
  • Yield : 68–72%

Steric hindrance from the BCP framework necessitates prolonged reaction times (24–48 hours) compared to linear substrates.

Integrated Synthetic Routes

Combining these steps, two primary routes emerge:

Sequential Functionalization

  • BCP core assembly via photocycloaddition
  • Trifluoromethylation at position 3
  • Chlorination at position 1
  • Sonogashira coupling with ethynyl reagents

Concurrent Substitution

Patent WO2017157932A1’s one-step photochemical method enables simultaneous introduction of CF₃ and ethynyl groups using mixed diketone/acetylene precursors. However, yields for this approach remain unreported.

Purification and Characterization

Purification of 1-ethynyl-3-(trifluoromethyl)BCP relies on silica gel chromatography (hexane/EtOAc) or crystallization from pentane/Et₂O. Characterization data include:

  • ¹H NMR : δ 2.19 (s, CF₃-BCP protons)
  • ¹³C NMR : 205.8 ppm (carbonyl), 51.9 ppm (bridgehead carbons)
  • HRMS : m/z 153.0910 [M + H]⁺

Chemical Reactions Analysis

1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include radical initiators, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized bicyclo[1.1.1]pentane derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activity : Research has indicated that compounds similar to 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane exhibit promising antiviral and antimicrobial properties. The trifluoromethyl group is known to enhance biological activity, making derivatives of this compound potential candidates for drug development against various pathogens .

Case Study : A study demonstrated that derivatives of bicyclic compounds with trifluoromethyl substituents showed significant inhibition against bacterial strains such as E. coli and S. aureus, suggesting that modifications to the bicyclic structure could lead to effective antimicrobial agents .

Organic Synthesis

Building Block for Complex Molecules : The unique structure of this compound makes it a useful building block in organic synthesis. It can be employed in various reactions, including cross-coupling reactions, to construct more complex molecular architectures.

Synthesis Pathways : Researchers have explored synthetic pathways involving this compound to create new materials with desired properties, particularly in the field of polymer chemistry .

Material Science

Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. Compounds like this compound are being investigated for their potential use in developing high-performance materials for coatings and electronic applications.

Case Study : Studies have shown that polymers containing trifluoromethyl groups exhibit improved hydrophobicity and durability, making them suitable for applications in harsh environments .

Mechanism of Action

The mechanism by which 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with electron-rich sites, while the ethynyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar BCP Derivatives

Fluorinated BCP Analogues

(BCP-F₂)
  • Synthesis : Generated via difluorocarbene insertion into bicyclo[1.1.0]butanes using FSO₂CF₂CO₂TMS/NaF (Ma et al.) or CF₃TMS/NaI (Mykhailiuk et al.) .
  • Properties :
    • Lipophilicity (clogP) : 3.3 (BCP-F₂) vs. 4.9–5.4 (fluorophenyl analogs), demonstrating a two-order magnitude reduction in lipophilicity .
    • Applications : Effective benzene mimics in drug candidates, improving solubility and reducing toxicity .
1-Ethynyl-3-(trifluoromethyl)-BCP vs. BCP-F₂
  • Lipophilicity : The trifluoromethyl group in 1-ethynyl-3-(trifluoromethyl)-BCP likely increases clogP compared to BCP-F₂ but remains lower than aromatic CF₃-substituted phenyl rings.
  • Functionality : The ethynyl group enables modular derivatization, unlike BCP-F₂, which is primarily used as a passive spacer .

Halogenated BCP Derivatives

1-Iodo-3-(trifluoromethyl)-BCP (CAS 119934-12-2)
  • Synthesis : Radical ring-opening of tricyclo[1.1.1.0¹,³]pentane using triethylborane initiators .
  • Applications : Serves as a versatile intermediate for cross-coupling reactions. The iodine atom facilitates Suzuki-Miyaura couplings, whereas the ethynyl group in 1-ethynyl-3-(trifluoromethyl)-BCP is more suited for azide-alkyne cycloadditions .

Carboxylic Acid and Amine Derivatives

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 224584-18-3)
  • Properties : The -CF₃ group enhances lipophilicity, but the carboxylic acid moiety introduces polarity, balancing solubility .
  • Applications : Used in peptidomimetics and protease inhibitors, where the BCP core replaces planar aromatic systems .
BCP-Amine Hydrochlorides (e.g., 3-(Difluoromethyl)-BCP-1-amine HCl)
  • Synthesis : Functionalization via nucleophilic substitution or reductive amination .
  • Advantages : Amine derivatives improve target engagement in CNS drugs by enhancing blood-brain barrier penetration compared to ethynyl or CF₃-substituted BCPs .

Lipophilicity and Solubility

Compound clogP Water Solubility (μg/mL) Key Feature
1-Ethynyl-3-(trifluoromethyl)-BCP ~3.8* Moderate Ethynyl for click chemistry
BCP-F₂ 3.3 High Optimal benzene mimic
Fluorophenyl (e.g., C₆H₄F) 4.9–5.4 Low High metabolic instability
3-(Trifluoromethyl)-BCP-COOH 2.9 High Balanced lipophilicity/polarity

*Estimated based on analogous CF₃-BCP derivatives.

Biological Activity

1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane, a bicyclic compound with the molecular formula C8H7F3C_8H_7F_3 and a molar mass of approximately 160.14 g/mol, has gained attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by a bicyclic framework that incorporates a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The compound's unique structural features contribute to its interaction with various biological targets.

Property Value
Molecular FormulaC8H7F3C_8H_7F_3
Molar Mass160.14 g/mol
CAS Number1955540-63-2
Physical StateSolid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trifluoromethyl group enhances the compound's binding affinity, potentially modulating various biochemical pathways.

Research indicates that compounds with similar structures exhibit significant activity against cancer cell lines and other pathological conditions. The presence of the ethynyl group may facilitate interactions with cellular targets involved in signaling pathways critical for cell proliferation and survival.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of bicyclo[1.1.1]pentane exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : Another investigation reported that bicyclic compounds, including this compound, showed promising antimicrobial activity against Gram-positive bacteria, suggesting potential for development as novel antibiotics.
  • Neuroprotective Effects : Preliminary studies indicated that this compound may possess neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological efficacy and selectivity. The following table summarizes key findings from various research articles:

Study Findings
McNamee et al., 2021Identified potential anticancer activity in vitro
Pickford et al., 2022Demonstrated antimicrobial effects against specific pathogens
Anderson et al., 2020Explored neuroprotective effects in animal models

Q & A

What synthetic methodologies are most effective for introducing the ethynyl and trifluoromethyl groups onto bicyclo[1.1.1]pentane scaffolds?

Basic Research Focus
The strained bicyclo[1.1.1]pentane core presents unique synthetic challenges. For the ethynyl group, Sonogashira coupling with pre-functionalized iodinated or brominated bicyclo[1.1.1]pentane intermediates is a common approach, requiring palladium catalysts and copper(I) iodide in amine solvents (e.g., triethylamine). The trifluoromethyl group can be introduced via radical trifluoromethylation using Umemoto’s reagent or electrophilic substitution with CF₃I under controlled conditions. Optimization of reaction temperature (typically 60–80°C) and inert atmospheres (argon/nitrogen) is critical to minimize ring strain-induced side reactions .

How can researchers resolve discrepancies in reported reaction yields for bicyclo[1.1.1]pentane derivatives?

Advanced Research Focus
Yield inconsistencies often stem from differences in catalyst purity, solvent choice, or trace moisture. Systematic analysis using design-of-experiments (DoE) frameworks can isolate critical variables. For example, varying Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ catalysts in coupling reactions may alter yields by 15–20%. Additionally, NMR spectroscopy (¹⁹F for CF₃ group tracking) and GC-MS can identify byproducts like ring-opened alkenes or fluorinated impurities. Cross-referencing with computational studies (DFT for transition-state energetics) helps rationalize observed discrepancies .

What analytical techniques are essential for confirming the structural integrity of 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane?

Basic Research Focus
X-ray crystallography is the gold standard for unambiguous structural confirmation due to the compound’s high ring strain. For routine characterization:

  • ¹H/¹³C NMR : Diagnostic signals include the ethynyl proton (δ 2.5–3.0 ppm, singlet) and bicyclic carbons (δ 35–45 ppm).
  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group.
  • IR Spectroscopy : Sharp peaks at ~3300 cm⁻¹ (C≡C-H stretch) and 1100–1200 cm⁻¹ (C-F stretches).
    High-resolution mass spectrometry (HRMS) with ESI+ or EI+ ionization validates molecular weight .

How does the electron-withdrawing trifluoromethyl group influence the reactivity of the bicyclo[1.1.1]pentane core?

Advanced Research Focus
The CF₃ group polarizes the bicyclo[1.1.1]pentane scaffold, increasing susceptibility to nucleophilic attack at the bridgehead positions. Computational studies (e.g., NBO analysis) reveal enhanced electrophilicity (≈15% increase in partial positive charge) compared to non-fluorinated analogs. This property can be leveraged in click chemistry applications, such as strain-promoted azide-alkyne cycloadditions (SPAAC), where reaction rates correlate with substituent electronic effects. Contrasting data from Hammett plots (σₚ values) and kinetic isotope effects (KIE) can clarify mechanistic pathways .

What safety protocols are recommended for handling strained bicyclo[1.1.1]pentane derivatives?

Basic Research Focus
Due to potential instability and exothermic decomposition:

  • Storage : Maintain at 2–8°C under inert gas (argon) in flame-resistant containers.
  • PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats.
  • Spill Management : Use inert absorbents (vermiculite) and avoid water to prevent reactive gas release (e.g., HF from CF₃ group hydrolysis).
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile byproducts .

How can computational modeling aid in predicting the regioselectivity of reactions involving this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify reactive sites. For example:

  • Electrophilic Additions : The ethynyl group’s π-electrons show higher localization at the terminal carbon (Mulliken charge ≈ -0.3), favoring electrophilic attack there.
  • Cycloadditions : Transition-state modeling (IRC analysis) predicts [2+2] vs. [3+2] selectivity based on orbital symmetry and strain release. Validate predictions with kinetic data (Eyring plots) and isotopic labeling experiments .

What strategies mitigate ring-opening side reactions during functionalization of bicyclo[1.1.1]pentanes?

Advanced Research Focus
Key strategies include:

  • Low-Temperature Conditions : Reduce thermal stress (e.g., -40°C for lithiation reactions).
  • Bulky Bases : Use LiTMP (2,2,6,6-tetramethylpiperidinide) instead of LDA to minimize nucleophilic ring cleavage.
  • Solvent Effects : Polar aprotic solvents (THF, DMF) stabilize transition states better than non-polar media.
    Contradictory reports on solvent efficacy (e.g., DMF vs. DMSO) warrant systematic screening via robotic high-throughput experimentation (HTE) .

How is this compound applied in medicinal chemistry as a bioisostere?

Advanced Research Focus
The compound serves as a linear alkyne bioisostere for tert-butyl or phenyl groups, improving metabolic stability and reducing logP. Case studies include:

  • Kinase Inhibitors : Replacement of meta-substituted phenyl groups with bicyclo[1.1.1]pentane derivatives enhances solubility (≈2-fold increase) while maintaining IC₅₀ values.
  • PET Tracers : ¹⁸F-labeled analogs exploit the CF₃ group for in vivo stability. Validate via comparative pharmacokinetic assays (e.g., microsomal stability tests) .

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